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molecular formula C14H12N2O B8678383 1-(4-Methoxyphenyl)-1h-indazole

1-(4-Methoxyphenyl)-1h-indazole

Cat. No. B8678383
M. Wt: 224.26 g/mol
InChI Key: VUXSLSAYJZMQOW-UHFFFAOYSA-N
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Patent
US07674802B2

Procedure details

A mixture of 1H-Indazole (0.50 g, 4.23 mmol), 4-methoxyphenylboronic acid (1.30 g, 8.5 mmol), triethylamine (0.86 g, 8.5 mmol) and cupric acetate ((0.77 g, 4.23 mmol) in CH2Cl2 (50 mL) was stirred at room temperature for 48 h. The reaction mixture was diluted with water and passed through a pad of Celite. The filtrate was extracted with EtOAc, washed with brine, and dried over Na2SO4. After being concentrated, the crude material was purified by a chromatography on silica gel to yield the title compound (0.32 g, 30%).
Quantity
0.5 g
Type
reactant
Reaction Step One
Quantity
1.3 g
Type
reactant
Reaction Step One
Quantity
0.86 g
Type
reactant
Reaction Step One
[Compound]
Name
cupric acetate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Yield
30%

Identifiers

REACTION_CXSMILES
[NH:1]1[C:9]2[C:4](=[CH:5][CH:6]=[CH:7][CH:8]=2)[CH:3]=[N:2]1.[CH3:10][O:11][C:12]1[CH:17]=[CH:16][C:15](B(O)O)=[CH:14][CH:13]=1.C(N(CC)CC)C>C(Cl)Cl.O>[CH3:10][O:11][C:12]1[CH:17]=[CH:16][C:15]([N:1]2[C:9]3[C:4](=[CH:5][CH:6]=[CH:7][CH:8]=3)[CH:3]=[N:2]2)=[CH:14][CH:13]=1

Inputs

Step One
Name
Quantity
0.5 g
Type
reactant
Smiles
N1N=CC2=CC=CC=C12
Name
Quantity
1.3 g
Type
reactant
Smiles
COC1=CC=C(C=C1)B(O)O
Name
Quantity
0.86 g
Type
reactant
Smiles
C(C)N(CC)CC
Name
cupric acetate
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
50 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
was stirred at room temperature for 48 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
The filtrate was extracted with EtOAc
WASH
Type
WASH
Details
washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
After being concentrated
CUSTOM
Type
CUSTOM
Details
the crude material was purified by a chromatography on silica gel

Outcomes

Product
Details
Reaction Time
48 h
Name
Type
product
Smiles
COC1=CC=C(C=C1)N1N=CC2=CC=CC=C12
Measurements
Type Value Analysis
AMOUNT: MASS 0.32 g
YIELD: PERCENTYIELD 30%
YIELD: CALCULATEDPERCENTYIELD 33.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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